molecular formula C15H18N4S B11613537 5-methyl-3-(pentylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

5-methyl-3-(pentylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11613537
M. Wt: 286.4 g/mol
InChI Key: LLNYKEZRPHWLTG-UHFFFAOYSA-N
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Description

5-methyl-3-(pentylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazinoindole core with a methyl group at the 5-position and a pentylsulfanyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(pentylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4H-[1,2,4]triazino[5,6-b]indole with pentylthiol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(pentylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazinoindole derivatives

    Substitution: Substituted triazinoindole derivatives

Mechanism of Action

The mechanism of action of 5-methyl-3-(pentylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H18N4S

Molecular Weight

286.4 g/mol

IUPAC Name

5-methyl-3-pentylsulfanyl-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C15H18N4S/c1-3-4-7-10-20-15-16-14-13(17-18-15)11-8-5-6-9-12(11)19(14)2/h5-6,8-9H,3-4,7,10H2,1-2H3

InChI Key

LLNYKEZRPHWLTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3N2C)N=N1

Origin of Product

United States

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